2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione
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Overview
Description
2-(2-Morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione is a complex heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound’s unique structure, which includes a morpholinoethyl group and a pentyl chain, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals as initial compounds. The reaction proceeds through cyclization under acidic conditions to form the isoquinoline core .
Another method involves the use of phthalimide as a raw material, which undergoes rearrangement under strong alkaline conditions, followed by decarboxylation to yield isoquinoline derivatives . These methods often require strong acids or bases as catalysts and may produce isomers and side products.
Industrial Production Methods
Industrial production of isoquinoline derivatives, including this compound, may involve environmentally friendly routes. For example, the use of metal catalysts or catalyst-free processes in water has been explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-(2-Morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A simpler structure with similar biological activities.
Quinoline: Another heterocyclic compound with a fused benzene and pyridine ring, used in antimalarial drugs.
Benzimidazo[2,1-a]isoquinoline: A derivative with potential anticancer properties.
Uniqueness
2-(2-Morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C23H29N3O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9-dione |
InChI |
InChI=1S/C23H29N3O3/c1-2-3-4-7-25-8-5-18-16-19-6-9-26(11-10-24-12-14-29-15-13-24)23(28)21(19)17-20(18)22(25)27/h5-6,8-9,16-17H,2-4,7,10-15H2,1H3 |
InChI Key |
RPCNGIUTZLFYRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=CC2=CC3=C(C=C2C1=O)C(=O)N(C=C3)CCN4CCOCC4 |
Origin of Product |
United States |
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